B1192599 CWP232291

CWP232291

Número de catálogo: B1192599
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Aplicaciones Científicas De Investigación

Inhibiting Hematologic Malignancies

CWP232291, a novel small molecule, inhibits the Wnt signaling pathway through beta-catenin degradation. It exhibits selective cytotoxicity in hematologic malignancies like acute myeloid leukemia (AML) and B-cell neoplasms, showing more potency than traditional anti-leukemic agents. This is evident in both cell lines and primary patient samples, suggesting its potential in treating hematologic malignancies, especially AML and B-cell neoplasms (Sung‐Doo Kim et al., 2011).

Treatment of Gastrointestinal Cancers

This compound has shown efficacy in preclinical models for gastrointestinal cancers, particularly in cell lines and mouse models with mutations in the β-catenin signaling pathway. It holds potential as a therapeutic strategy in these cancers, highlighting its effectiveness in specific genetic contexts of gastrointestinal malignancies (Jun Won Park et al., 2017).

Targeting Castration-Resistant Prostate Cancer

This compound induces endoplasmic reticulum stress and apoptosis in castration-resistant prostate cancer (CRPC) cells. It downregulates androgen receptor and its variants and has demonstrated in vitro and in vivo efficacy against CRPC, suggesting a novel therapeutic strategy against this disease (S. Pak et al., 2019).

Novel Therapeutic Strategy in Ovarian Cancer

Studies indicate that this compound significantly attenuates ovarian cancer growth by inhibiting β-catenin. It shows promise in suppressing growth in cisplatin-resistant cell lines and patient-derived organoids, positioning it as a novel therapeutic strategy against ovarian cancer (Wenyu Wang et al., 2022).

Effectiveness in Multiple Myeloma

In multiple myeloma (MM), this compound demonstrates potent growth inhibitory activity and induces apoptosis. It has shown impressive anti-tumor efficacy in MM tumor-bearing mice models, suggesting its potential application in treating MM (J. Cha et al., 2010).

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CWP-232291;  CWP232291;  CWP 232291.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.